molecular formula C9H10F3N B138262 (S)-1-[3-(Trifluoromethyl)phenyl]ethylamine CAS No. 127852-21-5

(S)-1-[3-(Trifluoromethyl)phenyl]ethylamine

Cat. No. B138262
M. Wt: 189.18 g/mol
InChI Key: ODZXRBRYQGYVJY-LURJTMIESA-N
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Description

“(S)-1-[3-(Trifluoromethyl)phenyl]ethylamine” is a chemical compound with the molecular formula C9H10F3N . It is also known by other names such as “(S)-1-(3-(trifluoromethyl)phenyl)ethanamine” and "(1S)-1-[3-(trifluoromethyl)phenyl]ethanamine" .


Synthesis Analysis

The synthesis of “(S)-1-[3-(Trifluoromethyl)phenyl]ethylamine” can be achieved through the use of ω-Transaminase derived from Vitreoscilla stercoraria DSM 513 (VsTA). This enzyme was heterologously expressed in recombinant E. coli cells and applied to reduce 4′-(trifluoromethyl)acetophenone (TAP) to “(S)-1-[3-(Trifluoromethyl)phenyl]ethylamine” ((S)-TPE), a pharmaceutical intermediate of chiral amine .


Molecular Structure Analysis

The molecular structure of “(S)-1-[3-(Trifluoromethyl)phenyl]ethylamine” is characterized by a phenyl ring substituted with a trifluoromethyl group and an ethylamine group . The InChI code for this compound is "1S/C9H10F3N/c1-6(13)7-3-2-4-8(5-7)9(10,11)12/h2-6H,13H2,1H3" .


Physical And Chemical Properties Analysis

“(S)-1-[3-(Trifluoromethyl)phenyl]ethylamine” has a molecular weight of 189.18 g/mol . It has one hydrogen bond donor and four hydrogen bond acceptors . The exact mass of this compound is 189.07653381 g/mol .

Scientific Research Applications

Antidepressant Activity

A series of 2-phenyl-2-(1-hydroxycycloalkyl)ethylamine derivatives, closely related to (S)-1-[3-(Trifluoromethyl)phenyl]ethylamine, demonstrated potential antidepressant activity. These derivatives were assessed in rodent models for their ability to inhibit both rat brain imipramine receptor binding and the synaptosomal uptake of norepinephrine and serotonin. Some analogues, including 1-[1-(3,4-dichlorophenyl)-2-(dimethylamino)ethyl]cyclohexanol and 1-[2-(dimethylamino)-1)-(4-methoxyphenyl)ethyl]cyclohexanol, showed acute effects in the rat pineal gland, suggesting a rapid onset of antidepressant activity (Yardley et al., 1990).

Vascular Actions of Calcimimetics

The calcimimetic (R)‐N‐(3‐(3‐(trifluoromethyl)phenyl)propyl)‐1‐(1‐napthyl)ethylamine hydrochloride, a variant of (S)-1-[3-(Trifluoromethyl)phenyl]ethylamine, has been used to treat hyperparathyroidism. This study investigated its vascular actions, highlighting its role in modulating vascular tone through the activation of Ca2+‐sensing receptors (CaR) in perivascular nerves or endothelial cells (Thakore & Ho, 2011).

Molecular Conformation Studies

The molecular conformation and structure of 2-phenoxy ethylamine, which is structurally related to (S)-1-[3-(Trifluoromethyl)phenyl]ethylamine, were studied using mass-selected resonant two-photon ionisation and ab initio calculations. This research provides insights into the hydrogen bonding, rigidity, and structural influence of bound water molecules on similar compounds (Macleod & Simons, 2004).

Monoamine Oxidase Inhibition

1-Phenylethylamine derivatives, closely related to (S)-1-[3-(Trifluoromethyl)phenyl]ethylamine, have shown inhibitory activity on monoamine oxidase. This activity is enhanced by the presence of alkyloxy with or without additional alkyl or hydroxy substituents in the benzene ring. These compounds have potential applications in modulating neurotransmitter levels (McCoubrey, 1959).

properties

IUPAC Name

(1S)-1-[3-(trifluoromethyl)phenyl]ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10F3N/c1-6(13)7-3-2-4-8(5-7)9(10,11)12/h2-6H,13H2,1H3/t6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODZXRBRYQGYVJY-LURJTMIESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=CC=C1)C(F)(F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=CC(=CC=C1)C(F)(F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10F3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60427517
Record name (1S)-1-[3-(Trifluoromethyl)phenyl]ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60427517
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-1-[3-(Trifluoromethyl)phenyl]ethylamine

CAS RN

127852-21-5
Record name (1S)-1-[3-(Trifluoromethyl)phenyl]ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60427517
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (1S)-1-[3-(Trifluoromethyl)phenyl]ethylamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

Into a 150 mL 3-necked round bottom flask, was placed ethanol (25 mL). NH3 gas was added at 0° C. The mixture was stirred for 1 h at 0° C. Into a 150-mL sealed tube, was placed a solution of 1-(3-(trifluoromethyl)phenyl)ethanone (2 g, 10.64 mmol, 1.00 equiv) in ethanol (5 mL), and Ti[OCH(CH3)2]4 (6.04 g, 21.13 mmol, 2.00 equiv). This was followed by the addition of the above solution of NH3 (gas) in ethanol (25 mL). The mixture was stirred overnight at 48° C. To this was added NaBH4 (600 mg, 15.79 mmol, 1.48 equiv). The resulting solution was stirred for 3 h at room temperature. The resulting solution was diluted with 10 mL of ammonia and the solids were filtered out. The resulting mixture was concentrated under vacuum. The residue was applied onto a silica gel column and eluted with dichloromethane/methanol (50:1). The product was obtained as 1 g (50%) of a yellow oil.
Quantity
2 g
Type
reactant
Reaction Step One
[Compound]
Name
Ti[OCH(CH3)2]4
Quantity
6.04 g
Type
reactant
Reaction Step Two
Name
Quantity
600 mg
Type
reactant
Reaction Step Three
Quantity
10 mL
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
25 mL
Type
solvent
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
5 mL
Type
solvent
Reaction Step Seven
Quantity
25 mL
Type
solvent
Reaction Step Eight
Yield
50%

Synthesis routes and methods II

Procedure details

Into a 150 mL 3-necked round bottom flask, was placed ethanol (25 mL) NH3 gas was added at 0° C. The mixture was stirred for 1 h at 0° C. Into a 150-mL sealed tube, was placed a solution of 1-(3-(trifluoromethyl)phenyl)ethanone (2 g, 10.64 mmol, 1.00 equiv) in ethanol (5 mL), and Ti[OCH(CH3)2]4 (6.04 g, 21.13 mmol, 2.00 equiv). This was followed by the addition of the above solution of NH3 (gas) in ethanol (25 mL). The mixture was stirred overnight at 48° C. To this was added NaBH4 (600 mg, 15.79 mmol, 1.48 equiv). The resulting solution was stirred for 3 h at room temperature. The resulting solution was diluted with 10 mL of ammonia and the solids were filtered out. The resulting mixture was concentrated under vacuum. The residue was applied onto a silica gel column and eluted with dichloromethane/methanol (50:1). The product was obtained as 1 g (50%) of a yellow oil.
Quantity
2 g
Type
reactant
Reaction Step One
[Compound]
Name
Ti[OCH(CH3)2]4
Quantity
6.04 g
Type
reactant
Reaction Step Two
Name
Quantity
600 mg
Type
reactant
Reaction Step Three
Quantity
10 mL
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
25 mL
Type
solvent
Reaction Step Five
Quantity
5 mL
Type
solvent
Reaction Step Six
Quantity
25 mL
Type
solvent
Reaction Step Seven
Yield
50%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(S)-1-[3-(Trifluoromethyl)phenyl]ethylamine
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Citations

For This Compound
1
Citations
KJ Robinson - 2017 - keep.lib.asu.edu
In many natural systems aqueous geochemical conditions dictate the reaction pathways of organic compounds. Geologic settings that span wide ranges in temperature, pressure, and …
Number of citations: 4 keep.lib.asu.edu

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